3-O-Benzyl-beta-D-glucose
Overview
Description
3-O-Benzyl-beta-D-glucose is a derivative of D-glucose, where a benzyl group is attached to the third carbon atom of the glucose molecule. This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. It is commonly used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target sodium dependent glucose transporter 2 (sglt2) in the kidneys and glycogen phosphorylase (gp) in the liver . These targets play crucial roles in glucose metabolism and regulation.
Mode of Action
For instance, SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels .
Result of Action
Based on its potential targets, it could potentially influence glucose levels in the body .
Biochemical Analysis
Biochemical Properties
3-O-Benzyl-beta-D-glucose plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. It interacts with enzymes such as glycosidases and glycosyltransferases, which are involved in the hydrolysis and synthesis of glycosidic bonds, respectively . The benzyl group at the third carbon position can influence the binding affinity and specificity of these enzymes, making this compound a useful tool for probing enzyme mechanisms and substrate specificity.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can act as a competitive inhibitor of glucose transporters, thereby modulating glucose uptake and metabolism in cells . This compound has been shown to influence the expression of genes involved in glucose metabolism and can alter the activity of key metabolic enzymes. Additionally, this compound can impact cell signaling pathways by affecting the availability of glucose and its derivatives, which are essential for various signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The benzyl group can enhance the binding affinity of the compound to certain enzymes, leading to enzyme inhibition or activation . For example, it can inhibit glycosidases by binding to the active site and preventing substrate access. This inhibition can result in altered glycosylation patterns and changes in cellular functions. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes and cellular processes over extended periods. In vivo studies have indicated that the compound’s effects may diminish over time due to metabolic degradation and clearance from the body.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glucose transport and metabolism without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, due to its accumulation and interference with normal metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on glucose metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which are key regulators of glucose metabolism. The presence of the benzyl group can alter the enzyme kinetics and metabolic flux, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific glucose transporters and binding proteins . The compound can be taken up by cells via facilitative glucose transporters, such as GLUT1 and GLUT4, which mediate the transport of glucose and its derivatives across the cell membrane. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it can exert its effects on metabolic processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be targeted to specific compartments, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals. In these compartments, this compound can affect glycosylation processes and protein folding. Additionally, the compound can localize to the mitochondria, where it can influence energy production and metabolic flux.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-beta-D-glucose typically involves the protection of hydroxyl groups on the glucose molecule, followed by selective benzylation at the third carbon. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or tetrahydrofuran at low temperatures to ensure selectivity and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using reagents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products Formed:
Oxidation: Formation of 3-O-benzyl-D-gluconic acid.
Reduction: Formation of 3-deoxy-D-glucose derivatives.
Substitution: Formation of various 3-substituted glucose derivatives.
Scientific Research Applications
3-O-Benzyl-beta-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
3-O-Benzyl-alpha-D-glucose: Similar structure but with an alpha configuration at the anomeric carbon.
3-O-Benzyl-beta-D-galactose: Similar structure but with a galactose backbone instead of glucose.
3-O-Benzyl-beta-D-mannose: Similar structure but with a mannose backbone.
Uniqueness: 3-O-Benzyl-beta-D-glucose is unique due to its beta configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it particularly useful in the synthesis of beta-linked glycosides and in studies involving beta-specific enzymes.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-NJMOYASZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243057 | |
Record name | 3-O-Benzyl-beta-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97590-76-6 | |
Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Benzyl-beta-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Benzyl-beta-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-benzyl-β-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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